1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one
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Overview
Description
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one is an organic compound that features a brominated propanone group attached to a phenyl ring substituted with an amino group and a methylthio group
Preparation Methods
The synthesis of 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-4-(methylthio)aniline and 3-bromopropan-2-one.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a solvent such as ethanol or methanol, and a catalyst to facilitate the reaction.
Procedure: The 2-amino-4-(methylthio)aniline is reacted with 3-bromopropan-2-one in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction mixture is heated to reflux for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form the corresponding amine or alcohol derivatives.
Condensation Reactions: The amino group can participate in condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Major products formed from these reactions include substituted phenyl derivatives, sulfoxides, sulfones, and imines.
Scientific Research Applications
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It may affect various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
1-(2-Amino-4-(methylthio)phenyl)-3-bromopropan-2-one can be compared with other similar compounds, such as:
2-Amino-4-(methylthio)phenyl derivatives: These compounds share the same phenyl ring substitution pattern but differ in the functional groups attached to the propanone moiety.
Brominated propanone derivatives: These compounds have a bromine atom attached to the propanone group but differ in the substitution pattern on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12BrNOS |
---|---|
Molecular Weight |
274.18 g/mol |
IUPAC Name |
1-(2-amino-4-methylsulfanylphenyl)-3-bromopropan-2-one |
InChI |
InChI=1S/C10H12BrNOS/c1-14-9-3-2-7(10(12)5-9)4-8(13)6-11/h2-3,5H,4,6,12H2,1H3 |
InChI Key |
KADPBLFHKJSQPS-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)CC(=O)CBr)N |
Origin of Product |
United States |
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